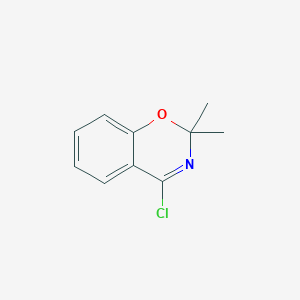

2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,2-dimethyl-1,3-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSOZOHKBSIGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C2=CC=CC=C2O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345143 | |

| Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74405-07-5 | |

| Record name | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Properties, Synthesis, and Potential Applications

A Senior Application Scientist's Perspective on a Niche Heterocycle

This technical guide provides a detailed exploration of the chemical properties of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine, a heterocyclic compound belonging to the broader class of benzoxazines. While this specific derivative is not extensively documented in peer-reviewed literature, this paper will synthesize available data with established principles of organic chemistry to offer a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, plausible synthetic routes, predicted reactivity, and potential applications, drawing parallels with more extensively studied analogs to provide a robust framework for future research.

Introduction to the 2H-1,3-Benzoxazine Scaffold

The 1,3-benzoxazine core is a privileged scaffold in both medicinal chemistry and materials science.[1][2][3] This bicyclic system, featuring an oxazine ring fused to a benzene ring, is found in a variety of biologically active compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] In materials science, benzoxazine derivatives are notable as precursors to high-performance polybenzoxazine resins, which are valued for their thermal stability and mechanical strength.[5][6]

The "-2H-" designation in 2H-1,3-benzoxazine indicates the position of the saturated carbon atom in the oxazine ring. Substitutions at the 2-position, as in the case of this compound, are critical in defining the molecule's stability, reactivity, and potential for further chemical modification. The presence of a chlorine atom and two methyl groups at this position suggests a unique chemical profile that warrants a detailed examination.

Physicochemical and Structural Properties

Based on available supplier data and structural analysis, the fundamental properties of this compound can be summarized as follows:

| Property | Value/Description | Source |

| CAS Number | 74405-07-5 | [7][8][9] |

| Molecular Formula | C₁₀H₁₀ClNO | [8][9] |

| Molecular Weight | 195.65 g/mol | [9] |

| Appearance | White powder | [7] |

| Purity | 99% (as per supplier) | [7] |

| Storage | Sealed and preserved | [7] |

-

¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, and two distinct singlets for the non-equivalent methyl groups at the 2-position.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the quaternary carbon at the 2-position bearing the chlorine and methyl groups, and the carbons of the methyl groups.

-

IR Spectroscopy: Key vibrational bands would be expected for C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and C-O and C-N stretching within the oxazine ring. The C-Cl stretch would also be present, typically in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 isotopic peak at m/z 197 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis Methodologies for 2-Substituted-2H-1,3-Benzoxazines

The synthesis of 2H-1,3-benzoxazines can be achieved through several established routes, most commonly involving the condensation of a 2-aminophenol with an appropriate carbonyl compound or the intramolecular cyclization of a suitable precursor.[4][13][14]

A plausible and efficient synthetic pathway for this compound would likely involve the reaction of a 2-aminophenol with a suitable electrophile that can provide the 2-chloro-2,2-dimethyl fragment. One such hypothetical, yet chemically sound, approach is outlined below.

Hypothetical Protocol for the Synthesis of this compound

Causality of Experimental Choices: This proposed synthesis leverages the nucleophilicity of the amino and hydroxyl groups of the 2-aminophenol to react with a suitable electrophilic partner. The choice of a non-protic solvent is to avoid unwanted side reactions with the electrophile and the product. The inclusion of a non-nucleophilic base is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 2-aminophenol in anhydrous dichloromethane.

-

Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Addition of the Electrophile and Reaction

-

Slowly add 1.05 equivalents of a suitable electrophile, such as 2-chloro-2-methylpropanoyl chloride, to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Plausible synthetic route to this compound.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is expected to be dominated by the functionalities present in the oxazine ring. The general reactivity of 1,3-benzoxazines involves ring-opening reactions, which can be initiated by heat or cationic catalysts.[15]

The substituents at the 2-position of the target molecule are predicted to have a significant influence on its reactivity:

-

The Chlorine Atom: As a good leaving group, the chlorine atom makes the 2-position highly susceptible to nucleophilic attack. This could be a key feature for using this molecule as a synthetic intermediate. Reaction with various nucleophiles (e.g., alcohols, amines, thiols) could lead to a diverse range of 2-substituted-2,2-dimethyl-2H-1,3-benzoxazine derivatives.

-

The Gem-Dimethyl Groups: These groups may exert steric hindrance, potentially slowing down the rate of nucleophilic substitution at the 2-position compared to a non-substituted analogue. However, they would also stabilize a potential carbocation intermediate if the reaction proceeds through an Sₙ1-type mechanism.

Hypothetical Reaction Mechanism: Nucleophilic Substitution

The reaction with a generic nucleophile (Nu⁻) could proceed via a direct substitution (Sₙ2) or a stepwise (Sₙ1) mechanism, with the latter being more likely if a carbocation can be stabilized.

Caption: Plausible nucleophilic substitution mechanisms at the 2-position.

Potential Applications in Drug Development and Research

While supplier information vaguely suggests an application in "healing drugs," no specific therapeutic activities have been documented for this compound in scientific literature or patents.[7] However, the broader class of benzoxazines has been investigated for a range of pharmacological activities.[1][2][3]

Given its structure, this compound could serve as a valuable and versatile intermediate in the synthesis of novel bioactive molecules. The reactive chloro group at the 2-position provides a handle for introducing a wide array of functional groups, allowing for the generation of a library of derivatives for biological screening. This approach could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents an intriguing yet underexplored member of the benzoxazine family. While direct experimental data is scarce, a comprehensive understanding of its chemical properties can be inferred from the well-established chemistry of the 2H-1,3-benzoxazine scaffold and the predictable influence of its unique substituents.

The presence of a reactive chlorine atom at the 2-position suggests significant potential for this compound as a versatile synthetic intermediate for creating diverse molecular architectures. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough characterization of its physicochemical properties, and an in-depth investigation of its reactivity. Such studies will be crucial in unlocking the full potential of this compound in both medicinal chemistry and materials science.

References

- 1. PubChemLite - C10H10ClNOS - Explore [pubchemlite.lcsb.uni.lu]

- 2. EP0432893A3 - Benzoxazine derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. Benzoxazine derivatives - Patent EP-0047005-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5447928A - Benzoxazine derivatives and their application in therapy - Google Patents [patents.google.com]

- 8. US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines - Google Patents [patents.google.com]

- 9. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Patent Public Search | USPTO [uspto.gov]

- 12. data.epo.org [data.epo.org]

- 13. mdpi.com [mdpi.com]

- 14. Search for Application | USPTO [uspto.gov]

- 15. patents.justia.com [patents.justia.com]

A Technical Guide to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Synthesis, Reactivity, and Potential as a Versatile Chemical Intermediate

Abstract: This guide provides an in-depth technical overview of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine (CAS No. 74405-07-5), a heterocyclic compound with significant potential as a synthetic intermediate. While specific peer-reviewed literature on this exact molecule is limited, this document leverages established chemical principles and data from structurally related 2H-1,3-benzoxazines to propose a robust framework for its synthesis, characterization, and reactivity. We will explore a plausible synthetic route via the formation and cyclization of an N-acyliminium ion intermediate, discuss its expected spectroscopic signature, and analyze the chemical behavior dominated by the reactive C2-chloro substituent. This whitepaper is intended for researchers, chemists, and professionals in drug development and materials science seeking to understand and utilize this versatile molecular scaffold.

Introduction and Strategic Overview

The 2H-1,3-benzoxazine scaffold is a privileged heterocyclic motif found in a range of natural products, pharmaceuticals, and agricultural bactericides.[1] Its derivatives are key precursors in the synthesis of complex molecules, including potent antiviral agents like elbasvir, an inhibitor of the HCV NS5A protein.[1] The specific compound of interest, this compound, is characterized by a gem-dimethyl group and a chlorine atom at the C2 position. This unique substitution pattern imparts distinct chemical properties, particularly rendering the C2 position highly electrophilic and making the molecule a valuable intermediate for further functionalization rather than a monomer for traditional benzoxazine polymerization.

Commercial suppliers describe the compound as a white powder potentially used in the development of "healing drugs," though without substantive detail.[2] This guide bridges the information gap by providing a scientifically grounded analysis of its probable synthesis and chemical nature.

Proposed Synthesis: An N-Acyliminium Ion Approach

The synthesis of 2H-1,3-benzoxazine cores can be achieved through various methods, including acid-catalyzed reactions and copper-mediated processes.[1][3] For the target molecule, a highly plausible and efficient pathway involves the intramolecular cyclization of an N-acyliminium ion. N-acyliminium ions are powerful electrophiles that readily react with weak nucleophiles, making them ideal for constructing carbon-heteroatom bonds in heterocyclic systems.[4][5]

The proposed synthesis begins with the acylation of a 2-aminophenol with 2-chloro-2-methylpropanoyl chloride. The resulting amide precursor, upon treatment with a Lewis acid or a dehydrating agent, is expected to generate a reactive N-acyliminium ion. This intermediate is then trapped intramolecularly by the phenolic hydroxyl group to yield the desired 2H-1,3-benzoxazine ring system.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 2-aminophenol.

Materials:

-

2-Aminophenol

-

2-Chloro-2-methylpropanoyl chloride

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 2-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-chloro-2-methylpropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Cyclization to this compound

-

Dissolve the purified amide intermediate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.5 eq) or PCl₅ (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Causality Note: These reagents act as both chlorinating and dehydrating agents, facilitating the formation of the N-acyliminium ion intermediate.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the formation of the product by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with DCM. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the crude product.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) to yield the final product.

Structural Elucidation and Physicochemical Data

The definitive structure of the synthesized compound must be confirmed using a combination of spectroscopic techniques. Based on data from related benzoxazine structures, the following characteristics are anticipated.[6]

Table 1: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm). Singlet for the two C2-methyl groups (~1.5-1.8 ppm). |

| ¹³C NMR | Aromatic carbons (~115-150 ppm). Quaternary C2 carbon (~85-95 ppm). Methyl carbons (~25-30 ppm). O-C-N carbon (C8a) signal around 145-150 ppm. |

| FT-IR (cm⁻¹) | C=N stretching vibration (~1640-1660 cm⁻¹). C-O-C asymmetric stretch (~1230-1250 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). Absence of N-H and O-H stretching bands from the precursor. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₀H₁₀ClNO. Isotopic pattern characteristic of a monochlorinated compound (M+2 peak ~33% of M peak). |

Table 2: General Physicochemical Properties

| Property | Value / Description | Source |

| CAS Number | 74405-07-5 | N/A |

| Molecular Formula | C₁₀H₁₀ClNO | N/A |

| Molecular Weight | 195.64 g/mol | N/A |

| Appearance | White powder | [2] |

| Purity | >99% (Typical for commercial samples) | [2] |

| Storage | Store in a cool, dry place. Keep container sealed. | [2] |

Chemical Reactivity and Synthetic Utility

The primary driver of this molecule's reactivity is the C2-chloro group. Unlike the stable ring of 3,4-dihydro-1,3-benzoxazines used in polymerization, the 2H-1,3-benzoxazine structure with a C2-halogen is a potent electrophile. The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.

This reactivity positions this compound as a valuable synthon for introducing the 2,2-dimethyl-2H-1,3-benzoxazine moiety. A wide range of nucleophiles can be used to displace the chloride, including:

-

Alcohols/Phenols: To form C2-alkoxy or C2-aryloxy derivatives.

-

Thiols: To generate C2-thioether linkages.

-

Amines (Primary/Secondary): To produce C2-amino substituted benzoxazines.

-

Organometallics (Grignards, Organolithiums): For C-C bond formation at the C2 position.

Caption: General reactivity pathway via nucleophilic substitution at the C2 position.

The reaction likely proceeds through an Sₙ1-like mechanism involving the formation of a stabilized N-acyliminium cation upon departure of the chloride ion. This high reactivity is a key feature for its application in synthetic chemistry.

Potential Applications in Drug Discovery and Materials Science

Given its structure and reactivity, this compound is a promising starting material for several advanced applications:

-

Medicinal Chemistry: The benzoxazine core is a known pharmacophore.[7] This compound allows for the rapid generation of libraries of C2-functionalized derivatives. By reacting it with various amines, alcohols, or other nucleophile-containing fragments, researchers can explore structure-activity relationships (SAR) for novel therapeutic agents.

-

Synthetic Intermediate: It serves as an efficient building block to install a protected and functionalized aminophenol moiety onto a larger, more complex molecule. The benzoxazine ring can be stable to certain reaction conditions and potentially cleaved later to reveal the underlying aminophenol if required.

-

Chemical Probes and Labeling: The reactive C2-chloro group can be displaced by fluorescent dyes, biotin, or other reporter tags, enabling the creation of chemical probes for biological investigations.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Toxicity: Specific toxicological data is not available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.[9]

Conclusion

This compound is a specialized heterocyclic compound whose value lies not in polymerization, but in its utility as a reactive chemical intermediate. This guide has outlined a logical and robust synthetic strategy via an N-acyliminium ion cyclization, detailed its probable spectroscopic and physical properties, and highlighted its primary mode of reactivity: nucleophilic substitution at the C2 position. For researchers in drug discovery and synthetic chemistry, this molecule represents a powerful and versatile tool for accessing novel C2-functionalized benzoxazines, enabling the rapid diversification of molecular scaffolds for a wide array of scientific applications. Empirical validation of the proposed synthesis and reactivity is a necessary next step to fully unlock the potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, CasNo.74405-07-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Prospective Synthesis of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Introduction: The Significance of the Benzoxazine Scaffold

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] The benzoxazine nucleus is considered a "privileged scaffold," as its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.[1][3] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles.[1] The introduction of a chlorine atom and gem-dimethyl substitution at the 2-position, as in the target molecule, is anticipated to modulate the compound's lipophilicity, metabolic stability, and steric profile, potentially leading to novel therapeutic agents.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be logically approached through a two-step sequence involving the formation of an amide intermediate followed by an intramolecular cyclization. This strategy leverages readily available starting materials and employs well-understood reaction mechanisms.

Step 1: Synthesis of the Amide Intermediate, N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide

The initial step involves the acylation of 2-aminophenol with 2-chloro-2-methylpropionyl chloride. This reaction forms the key amide intermediate, N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Aminophenol is a commercially available and cost-effective bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group.[4][5][6] 2-Chloro-2-methylpropionyl chloride serves as the electrophilic partner, providing the necessary carbon framework for the C2-dimethyl and chloro substituents of the target benzoxazine.

-

Reaction Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the acylation. An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this transformation. Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the exothermicity and minimize potential side reactions.

Detailed Experimental Protocol:

-

To a stirred solution of 2-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of 2-aminophenol) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-2-methylpropionyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide.

Step 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of the N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide intermediate to form the benzoxazine ring. This transformation involves the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon, followed by dehydration.

Causality Behind Experimental Choices:

-

Cyclization Promoters: This type of cyclodehydration can often be promoted by acid catalysis or by using a dehydrating agent.

-

Acid Catalysis: A Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) can be employed to activate the amide carbonyl, making it more electrophilic and susceptible to attack by the phenolic hydroxyl group.

-

Dehydrating Agents: Reagents like trifluoroacetic anhydride or Burgess reagent can facilitate the removal of water, driving the equilibrium towards the cyclized product.

-

-

Solvent and Temperature: A non-polar, aprotic solvent capable of azeotropically removing water, such as toluene or xylene, is often preferred, especially when using an acid catalyst, with heating to reflux.

Detailed Experimental Protocol (Acid-Catalyzed):

-

To a solution of N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide (1.0 eq) in toluene (20 mL/mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature |

| 1 | 2-Aminophenol, 2-Chloro-2-methylpropionyl chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. |

| 2 | N-(2-hydroxyphenyl)-2-chloro-2-methylpropanamide | p-Toluenesulfonic acid | Toluene | Reflux |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Conclusion

This technical guide outlines a plausible and well-reasoned synthetic pathway for this compound. By breaking down the synthesis into two logical steps—amide formation and intramolecular cyclization—this document provides a clear and actionable framework for researchers in the field of medicinal chemistry and drug development. The detailed protocols and the rationale behind the experimental choices are intended to facilitate the successful synthesis and further investigation of this promising benzoxazine derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Guide to the Formation of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: A Mechanistic and Methodological Exploration

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 2-chloro-2,2-dimethyl-2H-1,3-benzoxazine, a heterocyclic compound of significant interest as a reactive intermediate in synthetic chemistry. The synthesis of 1,3-benzoxazine derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from polymer science to medicinal chemistry.[1][2][3] This document moves beyond standard protocols to elucidate the underlying chemical principles, offering a step-by-step mechanistic pathway, a detailed experimental workflow, and an analysis of the causal factors influencing the reaction's success. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established chemical theory with practical, field-proven insights to create a self-validating framework for understanding and executing this synthesis.

Introduction and Significance

The 1,3-benzoxazine scaffold is a privileged heterocyclic system characterized by a benzene ring fused to a 1,3-oxazine ring.[2] These structures are versatile building blocks, primarily due to the reactivity of the oxazine ring, which can undergo various transformations. While traditional benzoxazine synthesis often involves the Mannich-type condensation of a phenol, a primary amine, and formaldehyde, variations using ketones like acetone allow for the introduction of gem-dimethyl substitution at the C2 position.[4][5]

The subject of this guide, this compound, is a specialized derivative where the C2 position is further functionalized with a chlorine atom. This chloro-substituent dramatically enhances the electrophilicity of the C2 carbon, transforming the molecule into a potent intermediate for nucleophilic substitution reactions. Understanding its formation is crucial for chemists aiming to leverage this reactivity for the synthesis of more complex molecular architectures. This guide will detail the multi-step reaction cascade, beginning with the condensation of 2-aminophenol and acetone, followed by an acid-catalyzed cyclization and subsequent chlorination.

The Mechanistic Pathway: A Step-by-Step Elucidation

The formation of this compound is not a single-step event but a cascade of sequential chemical reactions. The overall transformation involves the reaction of 2-aminophenol with acetone in the presence of a reagent that serves as both a catalyst for dehydration and a source of chloride, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 1: Formation of the Schiff Base (Iminophenol)

The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon of acetone. This is a classic imine formation reaction.

-

Causality: The amine nitrogen is a stronger nucleophile than the phenolic oxygen, leading to preferential attack at the carbonyl. The reaction is typically catalyzed by a trace amount of acid, which protonates the acetone carbonyl, increasing its electrophilicity.

-

Intermediate: The initial addition forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield the more stable 2-(propan-2-ylideneamino)phenol (a Schiff base or iminophenol).

Step 2: Tautomerization and Cyclization

The key to forming the heterocyclic ring lies in the proximity of the phenolic hydroxyl group to the imine double bond.

-

Causality: The iminophenol intermediate exists in equilibrium with its enamine tautomer. However, a more direct pathway involves the protonation of the imine nitrogen by an acid catalyst (H⁺). This activation makes the imine carbon highly electrophilic.

-

Intramolecular Attack: The lone pair of electrons on the phenolic oxygen then performs an intramolecular nucleophilic attack on the activated imine carbon. This is the critical ring-closing step that forms the 1,3-oxazine ring structure. This results in a protonated 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-ol intermediate.

Step 3: Dehydration and Cation Formation

The newly formed cyclic intermediate must eliminate water to form the final benzoxazine core.

-

Causality: The hydroxyl group at C4 is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a stabilized tertiary carbocation at the C2 position. This cation is stabilized by resonance with the lone pair of electrons on the adjacent nitrogen atom, forming a highly stable iminium ion.

Step 4: Nucleophilic Trapping by Chloride

The final step involves the introduction of the chlorine atom.

-

Causality: The chloride ion (Cl⁻), present from the chlorinating agent (e.g., SOCl₂), acts as a nucleophile. It attacks the highly electrophilic C2 carbon of the iminium ion intermediate.

-

Product Formation: This nucleophilic attack neutralizes the charge and results in the formation of the final product, this compound.

Mechanistic Diagram

The following diagram illustrates the complete reaction pathway from starting materials to the final product.

References

Spectroscopic Characterization of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: A Technical Guide

Introduction

2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a heterocyclic compound of significant interest within synthetic chemistry and drug development. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. Spectroscopic methods remain the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic arrangement and electronic environment. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related 1,3-benzoxazine analogues to provide a robust and scientifically grounded interpretation.[1][2][3][4] The principles and experimental protocols detailed herein are designed to be a self-validating system for researchers engaged in the synthesis and analysis of this and similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound features a benzene ring fused to an oxazine ring, with a quaternary carbon at the 2-position bearing a chlorine atom and two methyl groups.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.8 - 2.0 | Singlet | 6H | 2 x -CH₃ | The two methyl groups at the C2 position are chemically equivalent and are expected to appear as a single, sharp peak in the aliphatic region. The electronegativity of the adjacent chlorine and nitrogen atoms will cause a downfield shift compared to a simple alkane.[5][6] |

| ~ 6.8 - 7.5 | Multiplet | 4H | Aromatic-H | The four protons on the benzene ring will give rise to a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the fused oxazine ring.[4][7] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum for this compound will show distinct signals for the methyl, aromatic, and oxazine ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 25 - 35 | -CH₃ | The carbon atoms of the two equivalent methyl groups are expected in the aliphatic region. |

| ~ 80 - 90 | C2 (quaternary) | The quaternary carbon at the 2-position, bonded to a chlorine, nitrogen, and oxygen, will be significantly downfield due to the cumulative electron-withdrawing effects.[6] |

| ~ 115 - 130 | Aromatic CH | The protonated aromatic carbons will appear in this region. The specific shifts will be influenced by their position relative to the oxazine ring fusion.[4][8] |

| ~ 140 - 155 | Aromatic C (quaternary) | The two quaternary carbons of the benzene ring involved in the fusion with the oxazine ring will be shifted downfield.[9][10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~ 2980 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups.[11] |

| ~ 1600, 1480 | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring.[12][13] |

| ~ 1250 - 1200 | C-O-C stretch (asymmetric) | The asymmetric stretching of the C-O-C ether linkage within the oxazine ring is a characteristic band.[12] |

| ~ 1100 - 1000 | C-N stretch | Stretching vibration of the C-N bond in the oxazine ring.[3] |

| ~ 800 - 700 | C-Cl stretch | The carbon-chlorine bond stretch is expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation

For this compound (C₁₀H₁₂ClNO), the expected molecular weight is approximately 197.66 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 197. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 199 with roughly one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.[14]

-

Fragmentation: Common fragmentation pathways for benzoxazines involve the loss of substituents from the C2 position and cleavage of the oxazine ring. Expected fragments could include the loss of a chlorine atom (M-35) or a methyl group (M-15).

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity, purity, and structural integrity of this and related compounds. The provided protocols and interpretations, grounded in the established principles of spectroscopic analysis and data from analogous structures, serve as a valuable resource for professionals in chemical research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ijstr.org [ijstr.org]

- 4. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Synthesis, Characterization, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine, a heterocyclic compound of interest for its potential as a reactive intermediate in synthetic chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document consolidates foundational knowledge of the 1,3-benzoxazine scaffold and leverages established chemical principles to propose a robust synthetic pathway and predict its physicochemical properties. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering expert insights into the molecule's structure, reactivity, and potential applications as a versatile building block.

Introduction: The 1,3-Benzoxazine Scaffold

The 1,3-benzoxazine ring system is a privileged heterocyclic motif found in a variety of natural products, pharmaceuticals, and advanced polymeric materials.[1] Derivatives of 2H-1,3-benzoxazine are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Furthermore, the benzoxazine substructure serves as a key precursor in the synthesis of complex therapeutic agents, such as the Hepatitis C virus (HCV) NS5A inhibitor, elbasvir.[1]

The subject of this guide, this compound, introduces two key structural features to this scaffold:

-

A gem-dimethyl group at the C2 position: This substitution sterically shields the N,O-acetal carbon and prevents enolization or other reactions that might occur at this position in 2-unsubstituted analogs.

-

A chlorine atom at the C2 position: This transforms the C2 carbon into a reactive electrophilic center, poised for nucleophilic substitution reactions. This feature is critical, as it suggests the molecule's primary utility as a synthon for introducing the 2,2-dimethyl-2H-1,3-benzoxazine moiety into larger, more complex structures.

This combination of stability from the gem-dimethyl group and reactivity from the chloro substituent makes this compound a compelling, albeit underexplored, target for synthetic chemists.

Proposed Synthesis and Mechanistic Rationale

Standard synthetic routes to 1,3-benzoxazines, such as the Mannich condensation of phenols, primary amines, and formaldehyde, are not amenable to the formation of a 2-chloro-2,2-disubstituted pattern. Therefore, a more tailored approach is required. We propose a robust, two-step synthesis commencing from readily available 2-aminophenol.

The overarching strategy involves the initial formation of a stable amide precursor, which is then subjected to an intramolecular cyclization and chlorination reaction. This approach provides logical and controlled access to the target heterocycle.

Step 1: Synthesis of N-(2-hydroxyphenyl)pivalamide

The synthesis begins with the acylation of 2-aminophenol with pivaloyl chloride. Pivaloyl chloride is selected as the acylating agent to introduce the necessary gem-dimethyl (tert-butyl) precursor functionality.

-

Causality: The use of a sterically hindered acyl chloride like pivaloyl chloride ensures selective N-acylation over O-acylation of the 2-aminophenol, driven by the higher nucleophilicity of the amine. A mild base such as pyridine is employed to neutralize the HCl byproduct without promoting unwanted side reactions.

Step 2: Intramolecular Cyclization and Chlorination

The key transformation involves the reaction of the amide precursor with a chlorinating/dehydrating agent such as thionyl chloride (SOCl₂). This step accomplishes both the cyclization to form the oxazine ring and the installation of the C2-chloro substituent.

-

Mechanistic Insight: The reaction is proposed to proceed via the mechanism outlined below. The amide oxygen first acts as a nucleophile, attacking the thionyl chloride. Subsequent intramolecular attack by the phenolic hydroxyl group onto the activated imidoyl chloride intermediate, followed by elimination, yields the final product. The gem-dimethyl groups facilitate the formation of the necessary tertiary carbocation-like intermediate, which is readily trapped by the chloride ion.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of N-(2-hydroxyphenyl)pivalamide

-

To a stirred solution of 2-aminophenol (10.9 g, 100 mmol) and pyridine (8.7 mL, 110 mmol) in dichloromethane (DCM, 200 mL) at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (12.7 mL, 105 mmol) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding 1M HCl (100 mL). Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the title compound as a solid.

Protocol 3.2: Synthesis of this compound

-

To a solution of N-(2-hydroxyphenyl)pivalamide (9.65 g, 50 mmol) in anhydrous toluene (150 mL), add thionyl chloride (7.3 mL, 100 mmol) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 6 hours. The reaction should be performed in a well-ventilated fume hood to manage the evolution of SO₂ and HCl gas.

-

Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

Dissolve the residue in anhydrous diethyl ether (100 mL) and filter to remove any insoluble byproducts.

-

Concentrate the filtrate to obtain the crude product. Due to its reactive nature, purification by distillation under high vacuum is recommended.

Predicted Physicochemical and Spectroscopic Data

Based on analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

| Property | Predicted Value / Characteristics | Justification |

| Molecular Formula | C₁₀H₁₂ClNO | Based on proposed structure. |

| Molecular Weight | 197.66 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for small heterocyclic molecules. |

| Boiling Point | > 200 °C (est.) | Estimated based on similar structures. |

Table 1: Predicted Physicochemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be simple and diagnostic. The most characteristic signal will be a singlet for the six protons of the gem-dimethyl groups.

-

δ 7.20-6.80 (m, 4H): Aromatic protons of the benzo ring.

-

δ 1.75 (s, 6H): Protons of the two methyl groups at the C2 position. The chemical shift is downfield due to the influence of the adjacent chloro and oxygen atoms.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 148-152: C-O of the aromatic ring (C8a).

-

δ 115-130: Aromatic carbons.

-

δ 95-105: Quaternary C2 carbon (O-C (CH₃)₂-Cl). This will be a key signal, significantly downfield due to being bonded to O, N (implicitly through the ring), and Cl.

-

δ 25-30: Methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of N-H and O-H stretches and the presence of vibrations characteristic of the benzoxazine ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2980-2930 | Aliphatic C-H stretch (methyl) | Medium-Strong |

| 1600, 1490 | Aromatic C=C stretch | Strong |

| 1230-1250 | Asymmetric C-O-C stretch (oxazine ring) | Strong |

| 1030-1050 | Symmetric C-O-C stretch (oxazine ring) | Strong |

| ~750 | C-Cl stretch | Medium-Strong |

Table 2: Predicted Characteristic IR Absorption Bands.[3]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern dominated by the loss of a chlorine radical and the formation of a stable tertiary carbocation.

-

m/z 197/199 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

-

m/z 162: [M - Cl]⁺. Loss of the chlorine radical to form a stable oxazinylium cation.

-

m/z 57: [C(CH₃)₃]⁺. A prominent peak corresponding to the tert-butyl cation, arising from fragmentation of the heterocyclic ring. This is often a base peak for molecules containing this moiety.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the C2-Cl bond. This position is analogous to an α-chloro ether, making it highly susceptible to nucleophilic substitution (Sₙ1-type) reactions.

This reactivity opens pathways for the introduction of diverse functionalities at the C2 position, making the title compound a valuable intermediate for building libraries of novel benzoxazine derivatives for screening in drug discovery programs.

Potential Applications:

-

Scaffold for Medicinal Chemistry: By reacting with various nucleophiles (alcohols, thiols, amines, organometallics), a wide array of 2,2-disubstituted benzoxazines can be synthesized. These new chemical entities can be tested for biological activities, leveraging the known pharmacological profile of the benzoxazine core.[1][2]

-

Synthesis of Bio-isosteres: The 2,2-dimethyl-benzoxazine moiety can serve as a bio-isosteric replacement for other chemical groups in known active compounds, potentially improving pharmacokinetic or pharmacodynamic properties.

-

Precursor to Advanced Materials: While the chloro-substituent may interfere with traditional thermal ring-opening polymerization, its reactivity could be exploited to create novel functional polymers and thermosets.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical entity. This guide provides a scientifically grounded framework for its synthesis via a proposed two-step sequence involving amide formation and subsequent thionyl chloride-mediated cyclization. Detailed predictions of its spectroscopic characteristics (NMR, IR, MS) are provided to aid in its identification and characterization. The primary utility of this molecule lies in its potential as a reactive electrophilic scaffold, enabling the facile synthesis of diverse 2,2-disubstituted 1,3-benzoxazine derivatives for applications in drug discovery and materials science. Further experimental validation of the proposed protocols is warranted and encouraged.

References

The Genesis and Evolution of 2,2-Dimethyl-2H-1,3-Benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and evolving applications of 2,2-dimethyl-2H-1,3-benzoxazine derivatives. Moving beyond a mere chronological account, this document delves into the synthetic strategies, mechanistic underpinnings of their biological activity, and their role in the development of advanced materials.

A Historical Perspective: From a Heterocyclic Curiosity to a Privileged Scaffold

The journey of benzoxazines began in 1944, when Holly and Cope first reported the synthesis of a 1,3-benzoxazine derivative.[1] This initial discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. However, it was the subsequent decades of research that unveiled the vast potential residing within the benzoxazine core, particularly the 2,2-dimethyl substituted variants. These derivatives have emerged as "privileged scaffolds" in medicinal chemistry, meaning their structure is recurrently found in compounds with diverse biological activities.[2]

The introduction of the gem-dimethyl group at the 2-position of the oxazine ring proved to be a critical modification, influencing the conformational flexibility and electronic properties of the molecule. This structural feature has been instrumental in the development of potent and selective pharmacological agents, as will be discussed in subsequent sections.

The Synthetic Cornerstone: The Mannich Reaction and Its Progeny

The primary route to 2,2-dimethyl-2H-1,3-benzoxazine derivatives, and indeed most benzoxazines, is the Mannich condensation.[3] This versatile one-pot, three-component reaction involves a phenol, a primary amine, and a ketone, in this case, acetone, which provides the 2,2-dimethyl substitution.[4]

The general mechanism proceeds through the formation of a Schiff base from the primary amine and acetone, which then reacts with the phenol at the ortho position to the hydroxyl group to form a Mannich base. Subsequent intramolecular cyclization with the elimination of water yields the final 2,2-dimethyl-2H-1,3-benzoxazine ring system.

Diagram 1: Generalized Mannich Condensation for 2,2-Dimethyl-2H-1,3-Benzoxazine Synthesis

A simplified workflow of the Mannich condensation reaction.

While the classical Mannich reaction remains a robust and widely used method, variations and optimizations have been developed to improve yields, reduce reaction times, and accommodate a wider range of substrates. These include the use of different solvents, catalysts, and reaction conditions.[5]

Exemplary Experimental Protocol: Synthesis of a 2,2-Dimethyl-2H-1,3-Benzoxazine Derivative

The following is a representative protocol for the synthesis of a 2,2-dimethyl-2H-1,3-benzoxazine derivative based on the Mannich condensation:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.

-

Addition of Acetone: Add acetone (1.5-2 equivalents) to the reaction mixture.

-

Initiation of Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain the temperature for several hours (4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,2-dimethyl-2H-1,3-benzoxazine derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications: Modulators of Ion Channels

A significant body of research on 2,2-dimethyl-2H-1,3-benzoxazine derivatives has focused on their activity as modulators of potassium channels, particularly ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular excitability in various tissues, including pancreatic beta-cells, vascular smooth muscle, and neurons.

Potassium Channel Openers and Vasorelaxant Activity

Certain 4-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent KATP channel openers. By opening these channels in vascular smooth muscle cells, they cause hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and ultimately, vasorelaxation. This mechanism of action makes them promising candidates for the development of antihypertensive agents.

The 2,2-dimethyl substitution is often a key feature for this activity, and these compounds are considered isosteres of 2,2-dimethylchromans, another class of KATP channel openers. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 4-position of the benzoxazine ring significantly influences the potency and efficacy of these compounds. For instance, 4-phenylureido and 4-thioureido substituted derivatives have shown notable vasorelaxant effects.

Table 1: Representative 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives and their Biological Activity

| Compound ID | 4-Position Substituent | Target | Biological Activity |

| 1 | Phenylureido | KATP Channels | Vasorelaxant |

| 2 | Phenylthioureido | KATP Channels | Vasorelaxant |

| 3 | Substituted Aryl | KATP Channels | Antihypertensive |

A Foray into Polymer Science: The Rise of Polybenzoxazines

Beyond their medicinal applications, benzoxazines, in general, are important monomers for the synthesis of high-performance thermosetting polymers known as polybenzoxazines.[6] These polymers are formed through the thermally induced ring-opening polymerization of benzoxazine monomers.[7][8]

Polybenzoxazines exhibit a unique combination of desirable properties, including:

-

High Thermal Stability: They can withstand high temperatures without significant degradation.[9]

-

Excellent Mechanical Properties: They offer good strength and stiffness.[10]

-

Low Water Absorption: This contributes to their dimensional stability in humid environments.

-

Near-Zero Volumetric Shrinkage upon Curing: This is a significant advantage over many other thermosetting resins.

While the literature on polybenzoxazines derived specifically from 2,2-dimethyl-2H-1,3-benzoxazine monomers is less extensive compared to other derivatives, the fundamental principles of their polymerization and the resulting polymer properties are expected to be similar. The gem-dimethyl group may influence the processing characteristics of the monomer and the final properties of the cured polymer, such as its glass transition temperature and crosslink density.

Diagram 2: Ring-Opening Polymerization of a 2,2-Dimethyl-2H-1,3-Benzoxazine Monomer

Schematic of the thermal curing process leading to a crosslinked polybenzoxazine network.

Future Directions and Concluding Remarks

The field of 2,2-dimethyl-2H-1,3-benzoxazine derivatives continues to be an active area of research. In medicinal chemistry, the focus remains on designing and synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cardiovascular diseases and other conditions related to ion channel dysfunction.

In materials science, further investigation into the properties of polybenzoxazines derived from 2,2-dimethyl substituted monomers could lead to the development of new materials with tailored thermal and mechanical properties for a range of applications, from aerospace components to electronic packaging.

References

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine (CAS No. 74405-07-5). Due to the limited availability of specific experimental data for this compound in published literature, this guide combines the known information with a detailed examination of the properties and reactivity of the broader class of 2H-1,3-benzoxazines. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its structure, expected spectral properties, and chemical behavior.

Introduction

2H-1,3-Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant interest due to their wide range of applications, from pharmaceuticals to advanced polymer science.[1][2] Their unique molecular architecture allows for extensive functionalization, leading to a diverse array of properties and uses.[2] This guide focuses on a specific derivative, this compound, a compound with potential applications in medicinal chemistry.[3]

While specific data for this compound is sparse, its structure suggests it shares fundamental characteristics with other 2,2-disubstituted-2H-1,3-benzoxazines. This document will therefore present the known specifics of the title compound and supplement this with established principles and data from closely related analogues to provide a robust scientific profile.

Molecular Structure and Core Properties

The foundational structure of this compound consists of a benzene ring fused to a 1,3-oxazine ring. The key feature is the quaternary carbon at the 2-position, substituted with a chlorine atom and two methyl groups.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 74405-07-5 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₀ClNO | [4] |

| Molecular Weight | 195.65 g/mol | [4] |

| Appearance | White powder | [3] |

| Purity | ≥99% | [3] |

| Application Note | Potentially for "healing drugs" | [3] |

Synthesis of 2H-1,3-Benzoxazines

A potential pathway could involve the reaction of a suitable phenolic precursor with an amine and a chloro-substituted ketone or a related electrophile.

Diagram 2: Plausible Retrosynthetic Pathway

A simplified retrosynthetic analysis for the target molecule.

General Experimental Protocol for Benzoxazine Synthesis

The synthesis of 1,3-benzoxazines is often achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[2] Modifications to this procedure can introduce substituents at the 2-position. For instance, reacting a 2-(aminomethyl)phenol with an aldehyde or ketone can yield 2-substituted benzoxazines.[8]

Step-by-Step Generalized Synthesis:

-

Formation of the 2-(Aminomethyl)phenol Intermediate: A phenol is reacted with formaldehyde and a primary amine under conditions that favor the formation of the ortho-substituted aminomethyl phenol.

-

Ring Closure: The resulting intermediate is then reacted with a carbonyl compound or an equivalent electrophile to form the oxazine ring. For the title compound, this would likely involve a source of the C(Cl)(CH₃)₂ moiety.

-

Purification: The crude product is typically purified by recrystallization or chromatography to yield the final benzoxazine monomer.

Spectroscopic Characterization

The structural elucidation of benzoxazines heavily relies on spectroscopic techniques. Below are the expected spectral characteristics for this compound based on data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoxazine provides key information about the oxazine ring and its substituents.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1230 | Asymmetric C-O-C stretch | Confirms the ether linkage within the oxazine ring.[9] |

| ~1030 | Symmetric C-O-C stretch | Also indicative of the oxazine ring structure.[9] |

| ~920-950 | Oxazine ring vibration | A characteristic band for the benzoxazine ring system, its disappearance is often used to monitor polymerization.[9][10][11] |

| ~1490 | CH₂ wagging | Associated with the methylene group in the oxazine ring.[12] |

| ~750 | C-Cl stretch | Expected due to the chlorine substituent at the 2-position. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure of benzoxazine monomers.

Expected ¹H NMR Resonances (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.2 ppm.

-

Ar-CH₂-N Protons: A singlet around δ 4.6 ppm.

-

O-CH₂-N Protons: A singlet typically appearing downfield, around δ 5.4 ppm. For the title compound, this signal would be absent due to the substitution at the 2-position.

-

-C(Cl)(CH₃)₂ Protons: One or more singlets in the aliphatic region (likely δ 1.5-2.5 ppm) corresponding to the two methyl groups. The chemical environment may make them non-equivalent.

Expected ¹³C NMR Resonances (in CDCl₃):

-

Aromatic Carbons: Signals between δ 115-155 ppm.

-

Ar-CH₂-N Carbon: A signal around δ 50 ppm.[2]

-

-C(Cl)(CH₃)₂ Carbon: A quaternary carbon signal, the chemical shift of which would be significantly influenced by the attached oxygen, nitrogen, and chlorine atoms (likely in the δ 80-100 ppm range).

-

-C(Cl)(CH₃)₂ Methyl Carbons: Signals in the aliphatic region (δ 20-35 ppm).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): An ion peak at m/z 195.65, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak).

-

Fragmentation: Common fragmentation pathways for benzoxazines involve the cleavage of the oxazine ring.[13][14]

Chemical Reactivity and Ring-Opening Polymerization

A hallmark of many 1,3-benzoxazine monomers is their ability to undergo thermally induced ring-opening polymerization (ROP) to form polybenzoxazines, a class of high-performance phenolic-type thermosets.[15] This process typically occurs at elevated temperatures (180-220 °C) and proceeds without the evolution of volatile byproducts.[15][16]

Diagram 3: General Ring-Opening Polymerization of Benzoxazines

Conceptual workflow of thermal ring-opening polymerization.

The presence of the electron-withdrawing chlorine atom at the 2-position of this compound may influence its reactivity and the conditions required for polymerization. The gem-dimethyl groups will sterically hinder certain reactions at this position. The stability of the oxazine ring and its propensity for ring-opening would be a key area for experimental investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on general laboratory safety guidelines for related compounds, the following should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[17]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a halogenated benzoxazine derivative with potential utility in scientific research, particularly in medicinal chemistry. While specific, publicly available data on its physical and chemical properties are limited, a strong foundational understanding can be built by examining the well-documented characteristics of the 2H-1,3-benzoxazine class. Its structure suggests it will exhibit the characteristic spectral features of benzoxazines and may undergo chemical transformations typical of this family of compounds, such as ring-opening polymerization. Further experimental investigation is required to fully elucidate its unique properties and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijstr.org [ijstr.org]

- 3. This compound, CasNo.74405-07-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. e-biochem.com [e-biochem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine - CAS:74405-07-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

potential research areas for 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

An In-depth Technical Guide Unlocking the Research Potential of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: A Versatile Intermediate for Drug Discovery and Materials Science

Foreword

The 1,3-benzoxazine scaffold is a cornerstone in modern medicinal and materials chemistry, prized for its unique combination of stability and reactivity.[1] This guide focuses on a specific, yet underexplored, derivative: This compound (CAS No. 74405-07-5) . The strategic placement of a reactive chlorine atom at the 2-position, stabilized by gem-dimethyl groups, presents a compelling opportunity for innovation. This document serves as a technical primer and a strategic roadmap for researchers, outlining tangible research avenues, detailed experimental frameworks, and the fundamental chemistry underpinning its potential.

Core Molecular Attributes & Synthesis

Understanding the structure is key to unlocking its function. The title compound features a 2H-1,3-benzoxazine core, which is a six-membered heterocyclic ring fused to a benzene ring. The critical features are:

-

The 2-Chloro Group: This is the primary reactive site. As a good leaving group, the chlorine atom makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

-

The Gem-Dimethyl Group: Located at the same C2 position, these methyl groups provide steric bulk and, more importantly, electronically stabilize any potential cationic intermediate that forms upon departure of the chloride ion. This stabilization is crucial for controlling reactivity.

Proposed Synthesis Protocol

While this compound is commercially available[2], understanding its synthesis is vital for creating novel analogs. The most plausible route is a multi-step process starting from 2-aminophenol.

Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize the title compound from basic starting materials, establishing a reproducible laboratory-scale procedure.

-

Causality: This pathway leverages the formation of a Schiff base, followed by an intramolecular cyclization and subsequent chlorination. The choice of phosgene or a phosgene equivalent is critical for efficiently introducing the chloro- and gem-dimethyl functionalities in a controlled manner.

Step-by-Step Methodology:

-

Step 1: Formation of an Isocyanate Precursor. In a three-necked flask under an inert atmosphere (N₂), dissolve 2-aminophenol in a suitable anhydrous solvent like toluene. Cool the solution to 0 °C. Add triphosgene (a safer solid substitute for phosgene gas) portion-wise, followed by the dropwise addition of a non-nucleophilic base such as triethylamine to trap the HCl byproduct. The reaction forms an intermediate isocyanate.

-